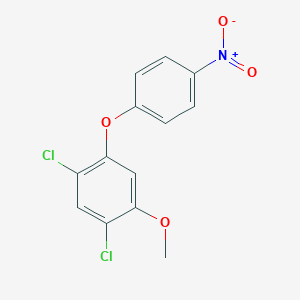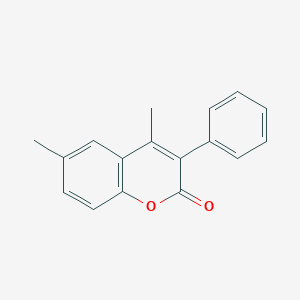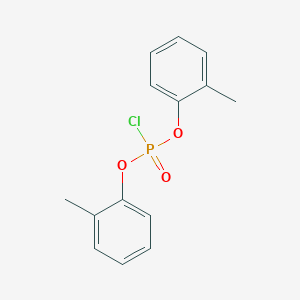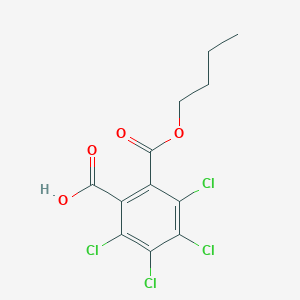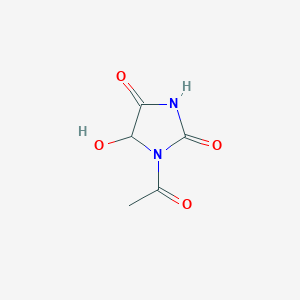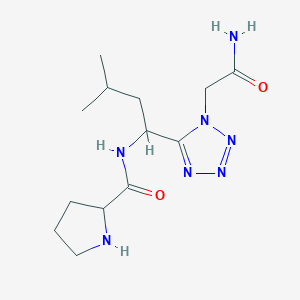![molecular formula C10H12BrNO2 B044494 3-[(4-Bromophenyl)(methyl)amino]propanoic acid CAS No. 111606-79-2](/img/structure/B44494.png)
3-[(4-Bromophenyl)(methyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromophenyl)(methyl)amino]propanoic acid, also known as MPAA, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder and is commonly used in scientific research applications. The compound has a molecular formula of C10H12BrNO2 and a molecular weight of 255.11 g/mol.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been shown to enhance the activity of GABA receptors, which results in the inhibition of neurotransmitter release and the suppression of neuronal activity.
Effets Biochimiques Et Physiologiques
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. The compound has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid in lab experiments is its ability to modulate the GABAergic system. This makes it a valuable tool for studying the mechanisms of neuronal excitability and the regulation of neurotransmitter release. However, one of the limitations of using 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid. One area of research is the development of new therapeutic applications for the compound. Another area of research is the investigation of the mechanisms underlying its effects on the GABAergic system. Additionally, there is a need for further studies to determine the safety and toxicity of the compound, which will be important for its potential use in clinical settings.
Conclusion:
In conclusion, 3-[(4-Bromophenyl)(methyl)amino]propanoic acid is a valuable compound for scientific research applications. It has been found to exhibit several therapeutic properties and to modulate the activity of the GABAergic system. However, further studies are needed to fully understand its mechanisms of action and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(4-Bromophenyl)(methyl)amino]propanoic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromobenzylamine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain 3-[(4-Bromophenyl)(methyl)amino]propanoic acid.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)(methyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
111606-79-2 |
|---|---|
Nom du produit |
3-[(4-Bromophenyl)(methyl)amino]propanoic acid |
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
3-(4-bromo-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
PBUWWQLOLJNHAI-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
SMILES canonique |
CN(CCC(=O)O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



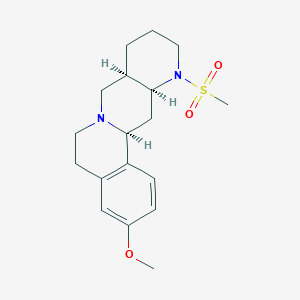
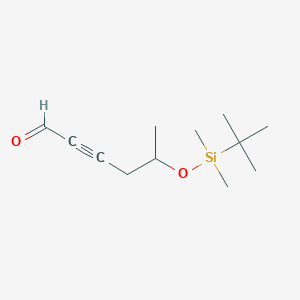
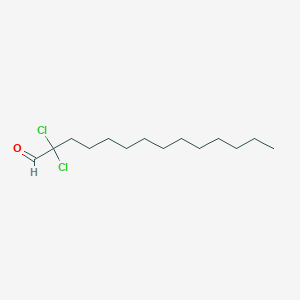
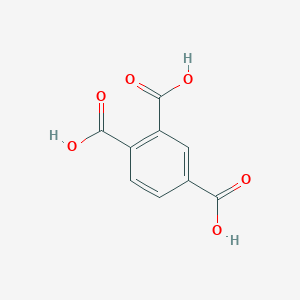
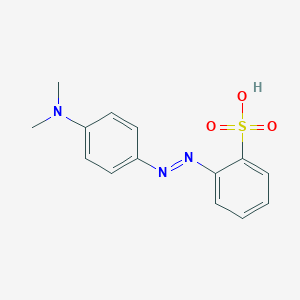
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
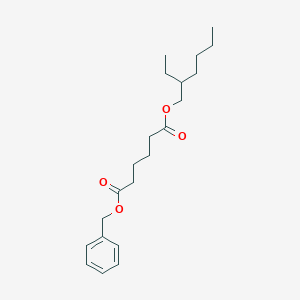
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
